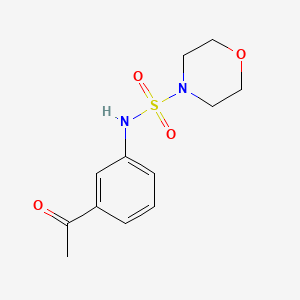

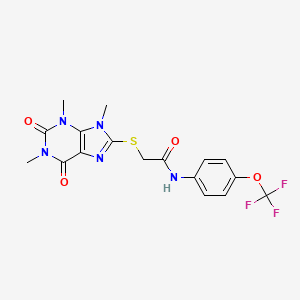

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

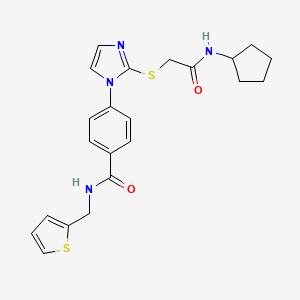

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide, also known as N-bromo-2-methoxy-5-methylphenylbutanamide, is an organic compound belonging to the class of amides. It is a white crystalline solid that is soluble in water and other organic solvents. It is used in a variety of applications, including synthesis of pharmaceuticals and agrochemicals, and as a biocatalyst.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates

- 2-Bromo-6-methoxynaphthalene, closely related to 2-bromo-N-(2-methoxy-5-methylphenyl)butanamide, serves as an important intermediate in synthesizing non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Various methods, including eco-friendly approaches, have been developed for its synthesis, showcasing its significance in pharmaceutical manufacturing (Xu & He, 2010).

Photodynamic Therapy

- A derivative of the molecule, used in zinc phthalocyanine, has shown potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield, important for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral Activity

- Derivatives of similar compounds have been investigated for their antiviral properties, particularly against retroviruses in cell culture, highlighting the potential of these compounds in developing antiretroviral medications (Hocková et al., 2003).

Chemical Behavior in Aqueous Solutions

- The chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions has been studied, which could provide insight into the properties and reactions of related compounds like this compound in similar environments (Sedlák et al., 2002).

Lipoxygenase Inhibition

- Compounds structurally similar to this compound have been studied for their ability to inhibit lipoxygenase, an enzyme involved in the inflammatory process, indicating potential anti-inflammatory applications (Aziz‐ur‐Rehman et al., 2016).

Antioxidant Activity

- Bromophenol derivatives from marine algae, structurally related to this compound, have shown significant antioxidant activities, suggesting potential use in preventing oxidative deterioration of food (Li et al., 2011).

Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

- The butanamide derivative S 19812, which shares structural similarities with this compound, exhibits dual inhibition of cyclooxygenase and lipoxygenase pathways, important for pain and inflammation management (Tordjman et al., 2003).

Eigenschaften

IUPAC Name |

2-bromo-N-(2-methoxy-5-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-4-9(13)12(15)14-10-7-8(2)5-6-11(10)16-3/h5-7,9H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNJXPFMNPDBBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)C)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

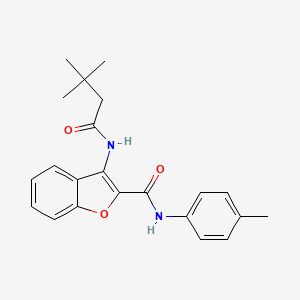

![tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate](/img/structure/B2429975.png)

![(4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2429977.png)

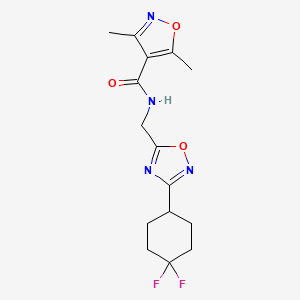

![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)